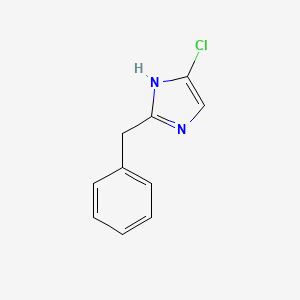
Bis-(cyclopentadienyl)-dimethyltitanium(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBr2
Cp2TiCl2+2MeLi→Cp2TiMe2+2LiCl
Industrial Production Methods
In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.
化学反应分析
Types of Reactions
Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Titanium(IV) oxide and other titanium oxides.
Reduction: Titanium(III) complexes and other reduced titanium species.
Substitution: Various substituted titanium complexes depending on the substituent used.
科学研究应用
Bis-(cyclopentadienyl)-dimethyltitanium(IV) has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of bis-(cyclopentadienyl)-dimethyltitanium(IV) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound can interact with molecular targets such as DNA, leading to the formation of covalent bonds and the induction of apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by facilitating the transfer of electrons and promoting the formation of reactive intermediates .
相似化合物的比较
Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:
Bis-(cyclopentadienyl)-titanium(IV) dichloride: This compound has chlorine atoms instead of methyl groups and is commonly used in radical organic synthesis.
Bis-(cyclopentadienyl)-zirconium(IV) dichloride: Similar to the titanium compound but with zirconium, it is used in polymerization and hydroformylation reactions.
Bis-(cyclopentadienyl)-cobalt(II): This compound is used as a reducing agent and in the preparation of cobalt derivatives.
The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
属性
分子式 |
C12H16Ti |
|---|---|
分子量 |
208.12 g/mol |
IUPAC 名称 |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI 键 |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


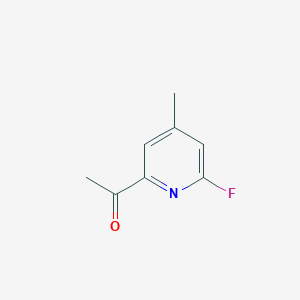
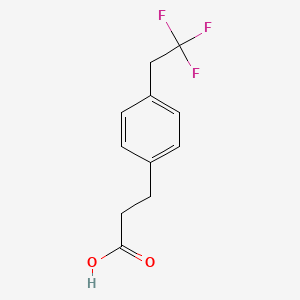
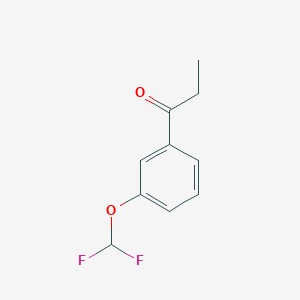
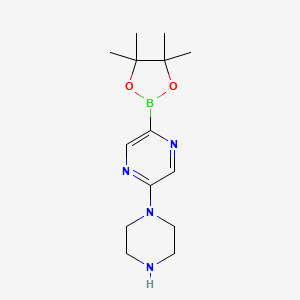
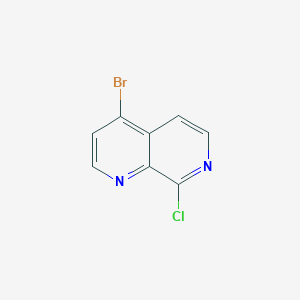
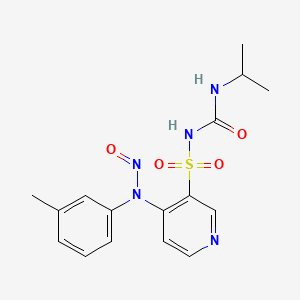


![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)


